

# Furanose as a Chiral Building Block in Organic Synthesis: Application Notes and Protocols

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## Compound of Interest

Compound Name:	Furanose
CAS No.:	13411-16-0
Cat. No.:	B1678866

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## Introduction

Furanose rings, the five-membered cyclic forms of sugars, are crucial chiral building blocks in modern organic synthesis. Their inherent stereochemistry, derived from the "chiral pool," provides a powerful and cost-effective platform for the enantioselective synthesis of a wide array of complex molecules, including natural products, modified nucleosides, and pharmacologically active compounds. The conformational flexibility of the furanose ring, coupled with its multiple stereogenic centers, offers a unique template for the construction of intricate three-dimensional structures. These application notes provide an overview of the synthetic utility of furanose derivatives, with a focus on stereoselective glycosylation and C-glycosylation reactions, and their application in the synthesis of bioactive molecules. Detailed protocols for key transformations are also presented to facilitate their implementation in the laboratory.

## Applications in Stereoselective Synthesis

Furanose derivatives are versatile synthons for a variety of stereoselective transformations. Their applications span from the synthesis of oligosaccharides to the construction of complex natural product skeletons.

## Stereoselective O-Glycosylation

The formation of 1,2-cis- and 1,2-trans-furanosidic linkages is a cornerstone of carbohydrate chemistry, with significant implications for the synthesis of biologically active glycans. The stereochemical outcome of furanosylation reactions is highly dependent on the nature of the glycosyl donor, the acceptor, the protecting groups, and the reaction conditions.

**1,2-cis Furanosylation:** The synthesis of 1,2-cis-furanosides is a significant challenge in carbohydrate chemistry. Recent advances have focused on the development of catalytic methods that provide high stereoselectivity. Phenanthroline-catalyzed glycosylations of furanosyl bromides have emerged as a mild and effective method for the synthesis of 1,2-cis products.<sup>[1]</sup> Another approach involves the use of precisely tailored bis-thiourea hydrogen-bond-donor catalysts with furanosyl donors having an anomeric dialkylphosphate leaving group.<sup>[2][3]</sup>

**1,2-trans Furanosylation:** The 1,2-trans-furanosidic linkage is typically accessed through neighboring group participation of a C-2 acyl protecting group. This well-established methodology provides reliable stereocontrol and is widely used in the synthesis of natural products and their analogues.

## Stereoselective C-Glycosylation

C-Glycosides, where the anomeric oxygen is replaced by a carbon atom, are important mimics of natural O-glycosides due to their increased stability towards enzymatic hydrolysis. Furanose-derived C-glycosides are found in a number of natural products and are attractive targets for medicinal chemistry.

A versatile approach to C-furanosides involves the use of  $\alpha,\beta$ -unsaturated- $\gamma,\delta$ -epoxyesters derived from D-glucose. Treatment of these precursors with palladium(0) affords C-furanosides stereospecifically.<sup>[4]</sup> More recently, a photoredox-activated cross-coupling between glycosyl esters and carboxylic acids has been developed for the synthesis of C-acyl furanosides, which are versatile intermediates for a variety of other C-glycosides.<sup>[5]</sup>

## Data Presentation

The following tables summarize quantitative data for selected stereoselective furanosylation and C-glycosylation reactions.

Table 1: Phenanthroline-Catalyzed 1,2-cis Arabinofuranosylation[1]

Entry	Acceptor	Product	Yield (%)	$\alpha/\beta$ Ratio
1	Methyl 2,3,4-tri-O-benzyl- $\alpha$ -D-glucopyranoside	Disaccharide	85	1:8
2	1,2:3,4-Di-O-isopropylidene- $\alpha$ -D-galactopyranose	Disaccharide	90	1:8
3	Methyl 2,3,6-tri-O-benzyl- $\alpha$ -D-glucopyranoside	Disaccharide	78	1:8

Table 2: Bis-Thiourea Catalyzed 1,2-cis Furanosylation[3]

Entry	Donor	Acceptor	Yield (%)	$\alpha/\beta$ Ratio
1	Arabinofuranose phosphate	6-gal 2a	85	>20:1
2	Ribose phosphate	6-gal 2a	75	>20:1
3	Xylofuranose phosphate	6-gal 2a	60	1:20

Table 3: Synthesis of C-Furanosides from  $\gamma,\delta$ -Epoxy- $\alpha,\beta$ -Unsaturated Esters[4]

Entry	Substrate	Catalyst	Product	Yield (%)	Stereochemistry
1	Z-isomer	Pd(PPh <sub>3</sub> ) <sub>4</sub>	β-C-furanoside	70	E-alkene
2	E-isomer	Pd(PPh <sub>3</sub> ) <sub>4</sub>	α-C-furanoside	77	E-alkene

## Experimental Protocols

### Protocol 1: General Procedure for Phenanthroline-Catalyzed 1,2-cis Arabinofuranosylation

This protocol is a representative procedure for the synthesis of 1,2-cis-arabinofuranosides using a phenanthroline catalyst.<sup>[1]</sup>

Materials:

- Arabinofuranosyl bromide donor (1.0 equiv)
- Alcohol acceptor (1.2 equiv)
- 4,7-Diphenyl-1,10-phenanthroline (10 mol%)
- 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) (1.5 equiv)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), anhydrous
- Molecular sieves, 4 Å, activated

Procedure:

- To a flame-dried round-bottom flask containing activated 4 Å molecular sieves are added the arabinofuranosyl bromide donor, the alcohol acceptor, and 4,7-diphenyl-1,10-phenanthroline.
- The flask is purged with argon, and anhydrous dichloromethane is added via syringe.

- The mixture is cooled to -78 °C, and a solution of DTBMP in anhydrous dichloromethane is added dropwise.
- The reaction mixture is stirred at -78 °C for 4-6 hours, monitoring the progress by TLC.
- Upon completion, the reaction is quenched by the addition of methanol.
- The mixture is allowed to warm to room temperature, diluted with dichloromethane, and filtered through a pad of Celite.
- The filtrate is concentrated under reduced pressure.
- The residue is purified by silica gel column chromatography to afford the desired 1,2-cis-arabinofuranoside.

## Protocol 2: General Procedure for the Synthesis of $\beta$ -C-Furanosides from Z- $\gamma,\delta$ -Epoxy- $\alpha,\beta$ -Unsaturated Esters

This protocol describes the palladium-catalyzed synthesis of  $\beta$ -C-furanosides.<sup>[4]</sup>

Materials:

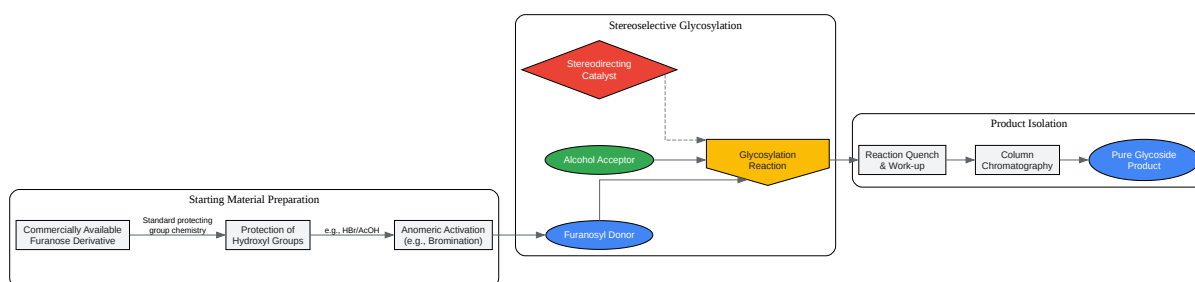
- Z- $\gamma,\delta$ -Epoxy- $\alpha,\beta$ -unsaturated ester (1.0 equiv)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ ) (5 mol%)
- Triphenylphosphine ( $\text{PPh}_3$ ) (20 mol%)
- Toluene, anhydrous

Procedure:

- To a flame-dried Schlenk tube are added palladium(II) acetate and triphenylphosphine.
- The tube is evacuated and backfilled with argon three times.
- Anhydrous toluene is added, and the mixture is stirred at room temperature for 15 minutes to generate the  $\text{Pd}(\text{PPh}_3)_4$  catalyst in situ.

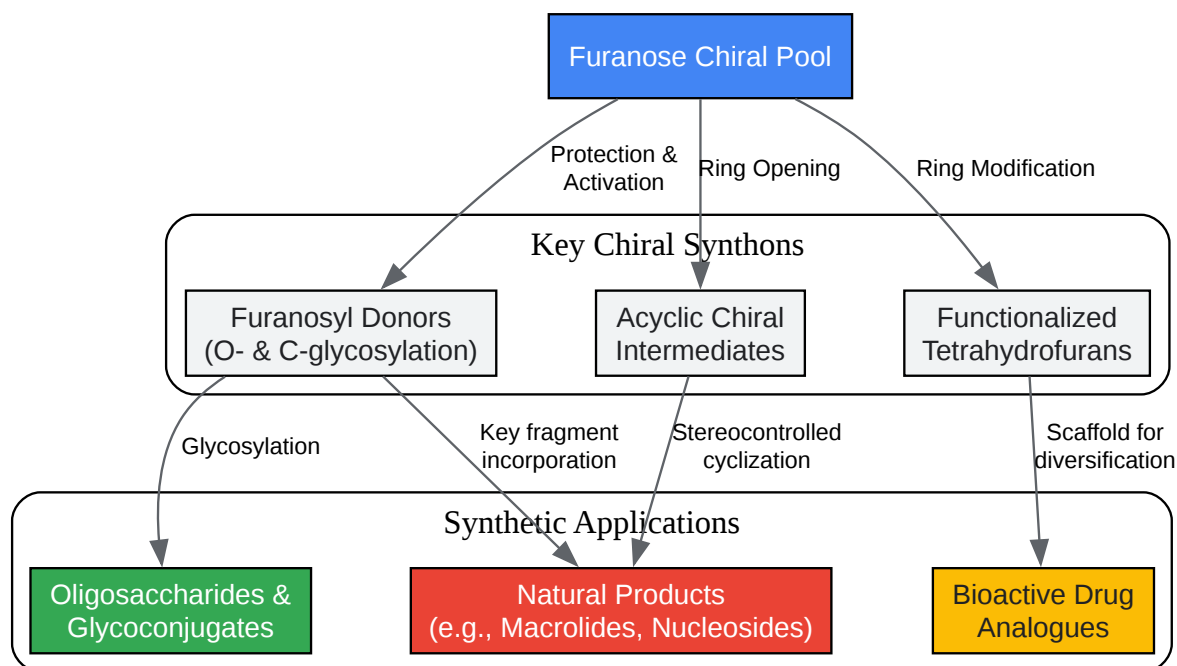
- A solution of the Z- $\gamma,\delta$ -epoxy- $\alpha,\beta$ -unsaturated ester in anhydrous toluene is added to the catalyst mixture.
- The reaction mixture is heated to 80 °C and stirred for 2-4 hours, or until the starting material is consumed as indicated by TLC analysis.
- The reaction mixture is cooled to room temperature and concentrated under reduced pressure.
- The residue is purified by silica gel column chromatography to yield the  $\beta$ -C-furanoside.

## Mandatory Visualizations



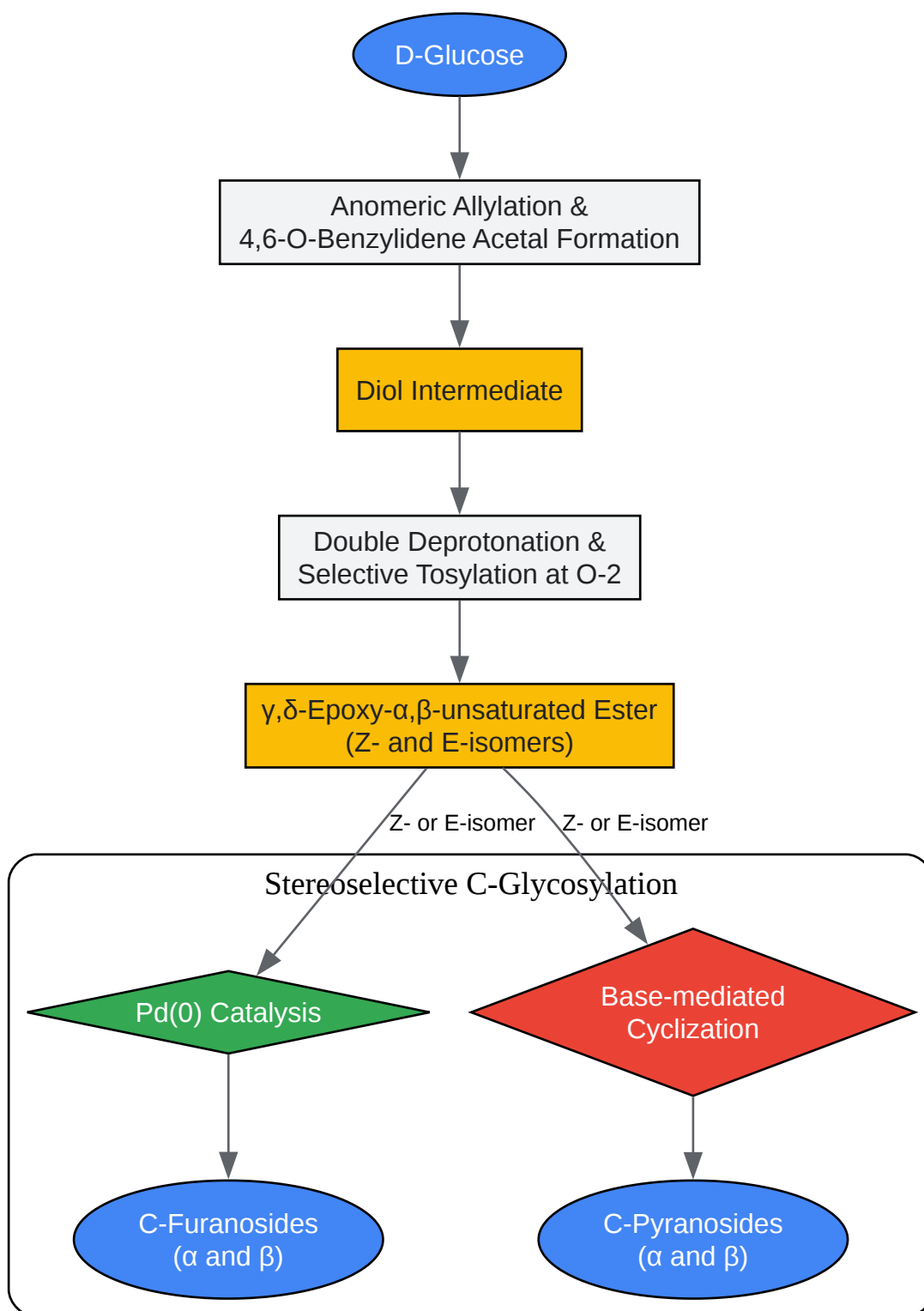
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Caption: Experimental workflow for stereoselective furanosylation.



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Caption: Synthetic utility of furanose-derived building blocks.



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Caption: Synthesis of C-glycosides from D-glucose.

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